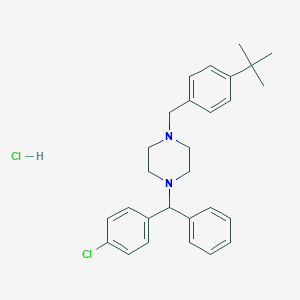

Buclizine dihydrochloride

描述

Buclizine dihydrochloride is a chiral synthetic piperazine derivative known for its antihistaminic, anti-muscarinic, and antiemetic properties. It has been reintroduced as an appetite stimulant, especially for pediatric patients. Structural information on Buclizine and its crystalline forms, including solvates, salts, and co-crystals, is relatively scarce in literature (Bitencour et al., 2020).

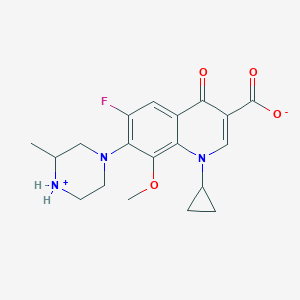

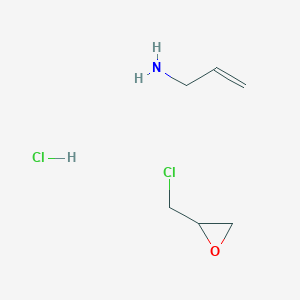

Synthesis Analysis

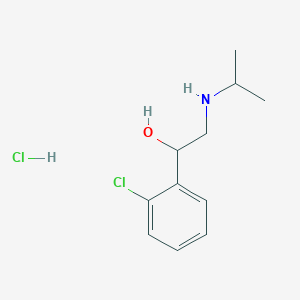

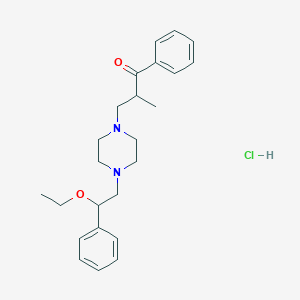

The synthesis of Buclizine dihydrochloride and its derivatives, including cinnarizine and cyclizine, involves a four-step continuous process starting from bulk alcohols. The process utilizes HCl to synthesize intermediate chlorides with excellent yields and involves inline separation to obtain pure products. Overall isolated yields for a Buclizine derivative are reported to be 87% (Borukhova et al., 2016).

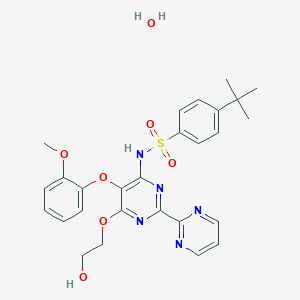

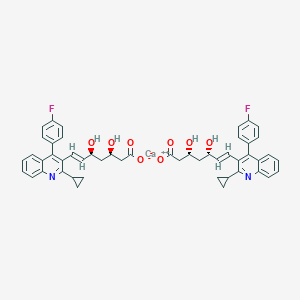

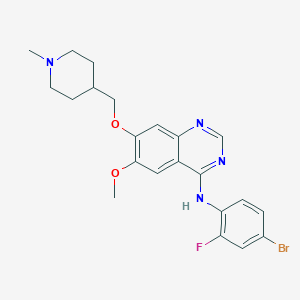

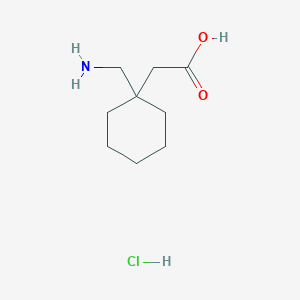

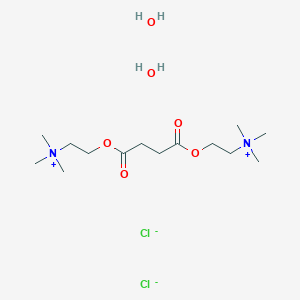

Molecular Structure Analysis

For the first time, the crystal structure of Buclizine dihydrochloride, specifically the monohydrochloride monohydrate salt (BCZHCl.H2O) and its anhydrous form (BCZHCl), was determined. These compounds crystallize in orthorhombic space groups and are classified as non-centrosymmetric achiral structures. The transition from anhydrous dihydrochloride salt to a monohydrochloride monohydrate salt raises concerns about formulation quality control (Bitencour et al., 2020).

Chemical Reactions and Properties

Buclizine dihydrochloride undergoes acid-induced degradation, leading to the formation of degradation products. A high-performance liquid chromatographic method was developed for the determination of Buclizine dihydrochloride in the presence of these degradation products, indicating the drug's stability and reaction kinetics under various conditions (Wahbi et al., 1998).

Physical Properties Analysis

The physical properties of Buclizine hydrochloride, including solubility, melting range, and spectroscopic characteristics, were detailed in a comprehensive profile. This profile also discussed the drug's analytical methods, highlighting its stability and formulation challenges (Mostafa & Al-badr, 2011).

Chemical Properties Analysis

An isocratic reversed-phase stability-indicating HPLC assay method was developed for Buclizine hydrochloride, quantifying the drug and its degradation products. This method validated the chemical stability and properties of Buclizine hydrochloride under various stress conditions, proving its robustness for quality control in bulk drugs (Dhakane & Ubale, 2009).

科学研究应用

Antihistamine and Migraine Prevention : Buclizine hydrochloride is primarily used as a sedating antihistamine, notably for preventing motion sickness and migraines (Mostafa & Al-badr, 2011).

Pharmaceutical Formulation Quality Control : The crystal forms of Buclizine, particularly the monohydrochloride monohydrate salt, show promise for more stable pharmaceutical formulations compared to raw materials and other forms (Bitencourt et al., 2020).

Anabolic Activity : In adult rats, buclizine hydrochloride exhibits anabolic activity, counteracting the catabolic effects of prednisolone (Kulkarni et al., 1972).

Tranquilizing Agent : It has potential use as a tranquilizer, especially for geriatric patients with mild senile agitation and general practice patients with anxiety-tension or anxiety-depression syndromes (Settel, 1959).

Buccoadhesive Tablets : A formulation of buccoadhesive tablets with a 1:4 ratio of Sodium Alginate shows promise for enhancing drug bioavailability and patient compliance (Wathore, 2019).

Quantification in Human Serum and Dosage Formulations : RP-HPLC methods have been developed for effectively quantifying buclizine hydrochloride in human serum and pharmaceutical formulations, providing reliable quality control for both bulk drug and human serum (Arayne et al., 2006).

Prolonged Antihistaminic Activity : Buclizine, along with meclizine, shows prolonged antihistaminic activity and is relatively non-toxic, offering protection against histamine in animal models (P'an et al., 1954).

Relief of Allergic Symptoms : It effectively relieves symptoms in patients with perennial allergic rhinitis, vasomotor rhinitis, and urticaria without significant side effects (Schiller & Lowell, 1956).

Stability-Indicating HPLC Method : A validated HPLC assay method has been developed for buclizine hydrochloride, distinguishing it from degradation products in bulk drugs and dosage forms (Dhakane & Ubale, 2009).

Quantitative Analysis Using UV Spectrophotometry : A UV spectrophotometric method allows for effective quantification of buclizine hydrochloride in tablet preparations, offering simplicity, rapidity, sensitivity, precision, and accuracy (Siddiqui et al., 2009).

Mouth Dissolving Tablets : Mouth dissolving tablets of Buclizine HCl have been developed, demonstrating rapid disintegration and acceptable palatability for easy administration (Pathan et al., 2014).

Appetite Stimulant for Children : Its potential as an appetite stimulant for children is uncertain, and further large-scale clinical trials are needed before promoting its use (Chaurasia & Chandra, 2012).

Charge-Transfer Method for Determination : The charge-transfer method provides a simple and sensitive means for determining buclizine hydrochloride in bulk and tablets, with higher sensitivity and affordability compared to other methods (Walily et al., 1996).

Continuous-Flow Multistep Synthesis : A continuous-flow process efficiently generates buclizine derivatives from bulk alcohols, with excellent yields and short reaction times (Borukhova et al., 2016).

Spectrophotometric Determination Using Tpooo : This method is simple, sensitive, and accurate for determining buclizine in pharmaceutical formulations (Kishore & Hanumantharao, 2010).

UV Spectrophotometric Methods : Various chromogenic reagents allow for accurate and reproducible determination of buclizine hydrochloride (Annapurna et al., 2010).

High-Performance Liquid Chromatography : A method for determining buclizine dihydrochloride in tablets, especially in the presence of acid-induced degradation products, offers stability indicating properties (Wahbi et al., 1998).

Experimental Fibrosarcomas Study : Buclizine-induced fibrosarcomas in experimental studies show slow growth and intense peritumoral hyperemia, with survival for about three months (Spoladore et al., 1973).

属性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buclizine hydrochloride | |

CAS RN |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)